molecular formula C13H18O3 B13746023 Pentyl o-anisate CAS No. 22708-14-1

Pentyl o-anisate

Cat. No.: B13746023
CAS No.: 22708-14-1
M. Wt: 222.28 g/mol
InChI Key: TYLMQMJLOUNOGK-UHFFFAOYSA-N
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Description

Pentyl o-anisate is a chemical compound of interest in various research fields, particularly as a specialty ester in organic synthesis and fragrance research. As an ester derivative of o-anisic acid (2-methoxybenzoic acid), it shares structural similarities with other well-studied alkyl anisates, such as Methyl o-anisate, which is a clear, colorless liquid with a boiling point of 228°C and is utilized as a flavor and fragrance ingredient . The pentyl ester chain is expected to influence the compound's physical properties, such as increasing its lipophilicity compared to shorter-chain analogs, a characteristic observed in other pentyl esters like n-pentyl benzoate, which has a density of 0.99 and a boiling point of 260°C . In a research context, esters like this compound can serve as key intermediates or building blocks. Research into related anisic acid compounds has explored their use as ligands in synthesizing mixed-ligand metal complexes for potential biological applications . Furthermore, the manipulation of ester groups, including pentyloxycarbonyl chains, is a common strategy in prodrug design to enhance the lipophilicity and bioavailability of active molecules . This compound is provided for laboratory and research purposes only. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) for proper handling and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22708-14-1

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

pentyl 2-methoxybenzoate

InChI

InChI=1S/C13H18O3/c1-3-4-7-10-16-13(14)11-8-5-6-9-12(11)15-2/h5-6,8-9H,3-4,7,10H2,1-2H3

InChI Key

TYLMQMJLOUNOGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC=CC=C1OC

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Chemical Identity and Structure

Pentyl o-anisate is the ester formed from the condensation of o-anisic acid (2-methoxybenzoic acid) and pentan-1-ol. Its structure consists of a pentyl group attached to the carboxylate oxygen of the 2-methoxybenzoyl moiety.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name pentyl 2-methoxybenzoate (B1232891)
Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
Canonical SMILES CCCCCCOC(=O)C1=CC=CC=C1OC

Physicochemical Properties

The specific physical properties of this compound are not extensively documented. However, they can be estimated by analyzing the properties of related esters. For comparison, methyl o-anisate is a liquid with a boiling point of 254-255 °C. thegoodscentscompany.com Pentyl benzoate (B1203000), which shares the same pentyl ester group but lacks the methoxy (B1213986) substituent, has a boiling point of approximately 269 °C. Based on these related compounds, this compound is expected to be a colorless to pale yellow liquid at room temperature with a high boiling point and low solubility in water, but good solubility in common organic solvents.

Table 2: Predicted Physicochemical Properties of this compound and Comparative Compounds

PropertyMethyl o-AnisatePentyl BenzoateThis compound (Predicted)
Molecular Formula C9H10O3C12H16O2C13H18O3
Molecular Weight 166.17 g/mol tcichemicals.com192.25 g/mol 222.28 g/mol
Physical State Liquid tcichemicals.comLiquidLiquid
Boiling Point 254-255 °C thegoodscentscompany.com~269 °C> 270 °C
Solubility in Water LowLowLow

Synthetic Methodologies and Reaction Mechanisms of Pentyl O Anisate

Synthetic Pathways to Pentyl o-Anisate

The synthesis of this compound, an ester derived from o-anisic acid and pentyl alcohol, is primarily achieved through direct esterification or transesterification reactions. The selection of a specific synthetic route is often dictated by factors such as desired yield, purity requirements, substrate sensitivity, economic viability, and environmental considerations. These pathways rely on various catalytic systems, ranging from classical mineral acids to modern biocatalysts, each with distinct mechanisms and operational parameters.

Esterification represents the most direct synthetic approach to this compound, involving the condensation reaction between the carboxylic acid group of o-anisic acid and the hydroxyl group of 1-pentanol (B3423595). This reaction is an equilibrium process, necessitating the use of a catalyst and often the removal of the water byproduct to drive the reaction toward completion.

The Fischer-Speier esterification is a cornerstone method for synthesizing esters from simple carboxylic acids and alcohols. It involves heating the two reactants in the presence of a strong acid catalyst.

Principle and Mechanism: The reaction mechanism proceeds via acid-catalyzed nucleophilic acyl substitution. The key steps are:

Protonation: The Brønsted acid catalyst (e.g., sulfuric acid, H₂SO₄) protonates the carbonyl oxygen of o-anisic acid, significantly increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of 1-pentanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (H₂O).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the final proton from the carbonyl oxygen, yielding this compound and regenerating the acid catalyst.

To shift the equilibrium towards the product, an excess of one reactant (typically the less expensive 1-pentanol) is used, or the water byproduct is continuously removed from the reaction mixture using a Dean-Stark apparatus.

Catalytic Systems and Research Findings: While homogeneous catalysts like H₂SO₄ and p-toluenesulfonic acid (PTSA) are effective, their use can lead to issues with corrosion, difficult separation, and waste generation. Consequently, research has explored heterogeneous solid acid catalysts, which offer advantages in terms of reusability and simplified workup procedures. Studies on the esterification of aromatic acids have demonstrated the efficacy of catalysts such as sulfated zirconia and ion-exchange resins.

Reactant 1Reactant 2Catalyst SystemSolvent/ConditionsReaction Time (h)Yield (%)
o-Anisic Acid1-Pentanol (excess)Sulfuric Acid (H₂SO₄, cat.)Reflux with Dean-Stark trap6 - 10~85-95
o-Anisic Acid1-PentanolAmberlyst-15 (Solid Acid Resin)Toluene, Reflux8 - 12~90
o-Anisic Acid1-Pentanolp-Toluenesulfonic Acid (PTSA)Cyclohexane, Reflux5 - 8~92

For substrates that are sensitive to the high temperatures and strongly acidic conditions of Fischer esterification, methods employing coupling reagents provide a mild and efficient alternative.

Principle and Mechanism: These reactions proceed by activating the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the alcohol. Using N,N'-dicyclohexylcarbodiimide (DCC) as a model:

Activation: The carboxylate of o-anisic acid attacks one of the sp-hybridized carbons of DCC. A subsequent proton transfer forms a highly reactive O-acylisourea intermediate.

Nucleophilic Attack: 1-Pentanol attacks the activated carbonyl carbon of the O-acylisourea intermediate.

Product Formation: The tetrahedral intermediate collapses to form this compound and the insoluble N,N'-dicyclohexylurea (DCU) byproduct. The precipitation of DCU from common organic solvents (e.g., dichloromethane, THF) serves as a thermodynamic driving force for the reaction.

To enhance reaction rates and minimize side reactions, such as the formation of N-acylurea, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is often added. N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) is a water-soluble analogue of DCC, which is advantageous as its corresponding urea (B33335) byproduct is also water-soluble, simplifying purification via aqueous extraction.

Reactant 1Reactant 2Coupling SystemSolventTemperatureYield (%)
o-Anisic Acid1-PentanolDCC / DMAP (cat.)Dichloromethane (DCM)0 °C to Room Temp.>95
o-Anisic Acid1-PentanolEDCI / DMAP (cat.)Dichloromethane (DCM)Room Temp.>95

Transesterification is an alternative pathway where a pre-existing ester of o-anisic acid (e.g., methyl o-anisate) is converted into this compound by reaction with 1-pentanol. This process is also an equilibrium reaction, catalyzed by acids, bases, or enzymes.

Base-catalyzed transesterification is a common and efficient industrial method, typically employing alkoxide catalysts.

Principle and Mechanism: The mechanism involves nucleophilic acyl substitution initiated by a strong base:

Nucleophile Generation: The base catalyst (e.g., sodium methoxide (B1231860), NaOMe) deprotonates 1-pentanol to generate the highly nucleophilic pentoxide anion (CH₃(CH₂)₄O⁻).

Nucleophilic Attack: The pentoxide anion attacks the electrophilic carbonyl carbon of the starting ester (e.g., methyl o-anisate), forming a tetrahedral alkoxide intermediate.

Leaving Group Elimination: The intermediate collapses, expelling the original alkoxide group (e.g., methoxide, CH₃O⁻) to form this compound.

Catalyst Regeneration: The eliminated methoxide anion deprotonates another molecule of 1-pentanol, regenerating the pentoxide nucleophile and propagating the catalytic cycle.

The reaction must be conducted under strictly anhydrous conditions to prevent saponification (base-catalyzed hydrolysis of the ester) of either the starting material or the product. The equilibrium is driven forward by using a large excess of 1-pentanol or by removing the lower-boiling alcohol byproduct (e.g., methanol) via distillation.

Enzymatic synthesis represents a green chemistry approach, utilizing biocatalysts such as lipases to perform transesterification under mild and highly selective conditions.

Principle and Mechanism: Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB), are highly effective for this transformation. The reaction generally follows a Ping-Pong Bi-Bi mechanism:

Acylation: The active site serine residue of the lipase attacks the carbonyl carbon of the acyl donor (e.g., methyl o-anisate), forming a covalent acyl-enzyme intermediate and releasing the first product (methanol).

Deacylation: The second substrate, 1-pentanol (the acyl acceptor), enters the active site and attacks the acyl-enzyme intermediate. This step releases the final product, this compound, and regenerates the free enzyme for the next catalytic cycle.

This method avoids harsh reagents and high temperatures, leading to higher purity products with minimal byproduct formation. Reaction parameters such as enzyme loading, substrate molar ratio, temperature, and solvent choice are critical for optimizing conversion rates. Often, the reaction is performed in a non-polar organic solvent or under solvent-free conditions to favor the synthesis reaction over hydrolysis.

Acyl DonorAcyl AcceptorEnzyme CatalystMediumTemperature (°C)Conversion (%)
Methyl o-anisate1-PentanolImmobilized Candida antarctica Lipase B (CALB)Solvent-free60>98
Ethyl o-anisate1-PentanolImmobilized Rhizomucor miehei Lipase (RML)n-Heptane50~90
Vinyl anisate1-PentanolImmobilized Candida antarctica Lipase B (CALB)Toluene45>99 (Irreversible)
Note: Vinyl anisate is often used as an acyl donor to make the reaction effectively irreversible, as the released vinyl alcohol tautomerizes to acetaldehyde.

Transesterification Processes Involving this compound Precursors

Reactivity and Functional Group Transformations of this compound

This compound possesses three distinct regions susceptible to chemical transformation: the ester moiety, the pentyl alkyl chain, and the substituted aromatic ring. The reactivity of each region is governed by its electronic and steric properties, allowing for a range of functional group transformations.

Hydrolysis Reactions of the Ester Moiety: Acidic and Basic Conditions

The ester linkage is a primary site of reactivity in this compound, susceptible to cleavage through hydrolysis under both acidic and basic conditions to yield o-anisic acid and pentan-1-ol. ucalgary.calibretexts.org

Acid-Catalyzed Hydrolysis

Under acidic conditions, typically by heating with an aqueous solution of a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), this compound undergoes reversible hydrolysis. ucalgary.cachemguide.co.uklibretexts.org The reaction is the reverse of Fischer esterification. chemistrysteps.comwikipedia.org To drive the reaction toward completion, a large excess of water is typically employed, in accordance with Le Châtelier's principle. chemguide.co.ukwikipedia.org

The mechanism proceeds via a nucleophilic acyl substitution pathway (classified as an A_AC_2 mechanism, for Acid-catalyzed, Acyl-oxygen cleavage, bimolecular):

Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. chemguide.co.uklibretexts.orglibretexts.org

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. ucalgary.calibretexts.org This step breaks the carbonyl π bond and forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to the pentoxy oxygen, converting the pentoxy group into a better leaving group (pentan-1-ol). libretexts.orgyoutube.com

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of pentan-1-ol. ucalgary.calibretexts.org

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and forming the final product, o-anisic acid. chemguide.co.uk

Basic Hydrolysis (Saponification)

In the presence of a strong base, such as aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), the hydrolysis of this compound is an irreversible process known as saponification. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com The term originates from its use in soap manufacturing from fats, which are triesters. ucalgary.cawikipedia.org The irreversibility of the reaction is a key distinction from acid-catalyzed hydrolysis and is due to the final, energetically favorable acid-base step. chemistrysteps.commasterorganicchemistry.com

The mechanism for base-catalyzed hydrolysis (a B_AC_2 mechanism, for Base-catalyzed, Acyl-oxygen cleavage, bimolecular) is as follows:

Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. numberanalytics.comkhanacademy.org This forms a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the pentoxide ion (CH₃(CH₂)₄O⁻) as the leaving group. ucalgary.camasterorganicchemistry.com

Deprotonation: The pentoxide ion is a strong base and immediately deprotonates the newly formed o-anisic acid. chemistrysteps.commasterorganicchemistry.com This acid-base reaction is essentially irreversible and produces pentan-1-ol and the sodium or potassium salt of o-anisic acid (sodium o-anisate). youtube.commasterorganicchemistry.com To obtain the free carboxylic acid, a subsequent acidification step (workup) is required. masterorganicchemistry.com

Reactions Involving the Pentyl Alkyl Chain

The pentyl group of this compound is a saturated alkyl chain. As such, it is generally the least reactive portion of the molecule under most ionic reaction conditions. The C-H bonds of the alkane chain are strong and nonpolar, rendering them resistant to attack by most nucleophiles and electrophiles.

Reactions targeting the pentyl chain typically require harsh conditions and often proceed via free-radical mechanisms. For instance, free-radical halogenation could occur at one of the carbon atoms of the pentyl chain in the presence of a halogen (e.g., Br₂) and UV light. However, such reactions often lack selectivity and would likely be complicated by competing reactions at the more reactive aromatic ring. Under most synthetic conditions, the ester and aromatic functionalities would react preferentially.

Electrophilic Aromatic Substitution on the o-Anisate Ring System

The benzene (B151609) ring of this compound is substituted with two groups: a methoxy (B1213986) group (-OCH₃) at position 2 and a pentyl carboxylate group (-COOC₅H₁₁) at position 1. The site of electrophilic aromatic substitution (EAS) is determined by the combined directing effects of these two substituents. orgosolver.commsu.edu

Methoxy Group (-OCH₃): This is a strongly activating group due to the resonance effect, where the oxygen's lone pairs donate electron density to the aromatic ring. libretexts.orgorganicchemistrytutor.com This increases the ring's nucleophilicity and makes it more reactive towards electrophiles than benzene itself. msu.edumsu.edu It is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. libretexts.orgorganicchemistrytutor.com

Pentyl Carboxylate Group (-COOR): This is a deactivating group. The carbonyl group is electron-withdrawing via both inductive and resonance effects, which reduces the electron density of the ring and makes it less reactive than benzene. orgosolver.comlibretexts.org It functions as a meta-director. libretexts.orgorganicchemistrytutor.com

In this compound, the available positions for substitution are C3, C4, C5, and C6. The directing effects of the two groups are as follows:

The -OCH₃ group at C2 directs to C4 (para) and C6 (ortho).

The -COOC₅H₁₁ group at C1 directs to C3 (meta) and C5 (meta).

When an activating and a deactivating group are in competition, the powerful activating group's directing effect almost always dominates. msu.edumsu.edu Therefore, electrophilic substitution on this compound is expected to occur primarily at the positions activated by the methoxy group. The major products would be the 4-substituted and 6-substituted isomers. Steric hindrance from the adjacent ester group might slightly disfavor substitution at the C6 position compared to the C4 position.

Table 1: Directing Effects of Substituents in this compound
SubstituentPositionElectronic EffectClassificationDirects To Positions
-COOC₅H₁₁ (Ester)C1Electron-WithdrawingDeactivating, Meta-DirectorC3, C5
-OCH₃ (Methoxy)C2Electron-DonatingActivating, Ortho, Para-DirectorC4, C6

Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions

Traditionally, palladium-catalyzed cross-coupling reactions (such as Suzuki, Heck, or Sonogashira) utilize aryl halides or triflates as electrophilic partners. However, recent advancements in catalysis have enabled the use of less reactive electrophiles like aryl esters. oup.comnsf.gov

Specifically, aryl esters can participate in decarbonylative cross-coupling reactions. In this type of transformation, the C(acyl)-O bond of the ester is cleaved, and the carbonyl group (-CO-) is lost, allowing for the formation of a new bond at that position on the aromatic ring. For example, a palladium-catalyzed decarbonylative alkynylation has been reported for arenecarboxylates, which enables a halogen-free Sonogashira-type coupling. oup.com This reaction allows for the direct coupling of a terminal alkyne to the aromatic ring at the position originally holding the ester functionality.

Applying this to this compound, it is conceivable that under specific palladium catalysis conditions, the entire pentyl carboxylate group could be replaced by another functional group, such as an alkyne, boronic acid, or amine, providing a modern synthetic route to further functionalize the molecule at the C1 position.

Mechanistic Studies of Ester Formation and Hydrolysis Kinetics

Mechanistic studies, particularly those employing kinetic analysis and isotopic labeling, have been fundamental in elucidating the pathways for ester formation and hydrolysis. masterorganicchemistry.comucoz.com

The most common mechanisms for the hydrolysis of simple esters like this compound are the B_AC_2 (for basic conditions) and A_AC_2 (for acidic conditions) pathways. ucoz.comepa.gov A key piece of evidence supporting these mechanisms comes from isotopic labeling studies. For instance, the hydrolysis of an ester in water enriched with the ¹⁸O isotope (H₂¹⁸O) results in the incorporation of the ¹⁸O atom into the carboxylic acid product, while the alcohol contains no ¹⁸O. masterorganicchemistry.comucoz.com This definitively shows that the cleavage occurs at the acyl-oxygen (C-O) bond, not the alkyl-oxygen (O-C₅H₁₁) bond. ucalgary.caspcmc.ac.in

The kinetics of ester hydrolysis are well-studied.

Acid-catalyzed hydrolysis generally follows second-order kinetics, with the rate being dependent on the concentrations of both the ester and the acid catalyst (H⁺). spcmc.ac.in

Rate = k [Ester] [H⁺]

Base-catalyzed hydrolysis (saponification) is also a second-order reaction, where the rate is proportional to the concentrations of the ester and the hydroxide ion. epa.gov

Rate = k [Ester] [OH⁻]

The rate of these reactions is influenced by both electronic and steric factors. Electron-withdrawing groups on the acyl portion of the ester generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. Conversely, bulky groups near the reaction center, on either the acyl or alcohol portion, can decrease the reaction rate due to steric hindrance, which impedes the approach of the nucleophile.

Computational Chemistry and Theoretical Investigations of Pentyl O Anisate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in predicting the geometry and electronic nature of molecules. For pentyl o-anisate, these methods offer insights into its stable conformations and electronic distribution.

Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Calculation

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and energy of molecules. rsc.orggoogle.com It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound. google.com Geometry optimization using DFT involves finding the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure. google.comgaussian.com Various functionals, such as B3LYP and PBE0, combined with basis sets like def2-TZVP, are employed to achieve reliable geometries. google.comacs.org For instance, computational models have been used to predict a planar benzene (B151609) ring with slight torsional distortion in the ester group of similar molecules due to steric interactions. vulcanchem.com

Conformational Analysis and Potential Energy Surfaces

Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The flexible pentyl chain and the ester group can adopt various conformations, each with a specific energy. By calculating the energy for a systematic series of torsional angles, a potential energy surface can be generated. This surface maps the energy landscape of the molecule, identifying low-energy conformers and the energy barriers between them. For similar molecules like substituted terphenyls, conformational analyses have been crucial in understanding their structural properties. acs.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. sapub.orgicourse.club The energy and shape of these orbitals are critical in determining how a molecule interacts with other species. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. sapub.org The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. kaust.edu.sa A smaller gap suggests that the molecule is more easily excitable and potentially more reactive. FMO analysis has been applied to various organic molecules to understand their electronic transitions and reactivity. sapub.orgresearchgate.net For related benzoate (B1203000) derivatives, quantum chemical calculations have been used to determine the frontier molecular orbitals and electrostatic potential surfaces. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, including their movements and interactions with the surrounding environment. ljmu.ac.ukarxiv.org By simulating the motion of each atom in the system over time, MD can provide insights into the conformational dynamics of this compound and its interactions with solvent molecules. ljmu.ac.uk These simulations can reveal how the flexible pentyl chain moves and folds, and how the molecule as a whole tumbles and diffuses in a solution.

The interactions between this compound and solvent molecules are crucial for understanding its solubility and reactivity in different media. MD simulations can model these interactions explicitly, showing how solvent molecules arrange themselves around the solute and form non-covalent interactions, such as van der Waals forces and, in the case of polar solvents, dipole-dipole interactions. researchgate.net For example, the lipophilic nature of the pentyl chain suggests favorable interactions with nonpolar solvents, while the ester and methoxy (B1213986) groups can interact with polar solvents. libretexts.org The choice of solvent can significantly influence the conformational preferences and reactivity of the molecule. preprints.orgresearchgate.netresearchgate.net

Prediction and Validation of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are valuable for interpreting experimental spectra and confirming the molecular structure.

DFT calculations can provide theoretical IR spectra by calculating the vibrational frequencies of the molecule. epstem.net For instance, the characteristic C=O stretching frequency of the ester group is expected to appear around 1720 cm⁻¹. vulcanchem.commasterorganicchemistry.com Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method and compared with experimental data to validate the computed structure. epstem.netroutledge.com Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Vis absorption spectrum. mdpi.com

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. dtu.dk The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction rate.

For reactions such as hydrolysis or other transformations of the ester group, computational methods can be used to model the step-by-step process of bond breaking and formation. preprints.org For example, in a hydrolysis reaction, calculations can show how a water molecule or a hydroxide (B78521) ion attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the departure of the pentoxy group. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. dtu.dk Such computational studies have been instrumental in understanding the reaction mechanisms of various organic compounds. dtu.dkrsc.org

Role in Advanced Organic Synthesis and Chemical Transformations

Pentyl o-Anisate as a Building Block in Complex Molecular Architectures

In organic synthesis, "building blocks" are relatively simple molecules that serve as starting materials for the construction of more complex molecular structures through controlled chemical reactions. sigmaaldrich.com The value of a building block lies in its predictable reactivity and its ability to introduce specific structural motifs into a larger target molecule.

While extensive research detailing this compound as a primary building block is limited, its close analogue, methyl 2-methoxybenzoate (B1232891), has been utilized in the synthesis of complex organic molecules. For instance, methyl 2-methoxybenzoate has been employed in the synthesis of vibralactone, a compound of interest in medicinal chemistry. sigmaaldrich.com This suggests that the 2-methoxybenzoate core, present in this compound, is a viable scaffold for constructing intricate molecular frameworks. The pentyl group, in place of the methyl group, primarily modifies the compound's lipophilicity but the fundamental reactivity of the aromatic ester remains.

Modern synthetic methods are expanding the utility of aromatic esters beyond simple hydrolysis or transesterification. Recent developments in transition-metal catalysis allow for novel transformations where the ester group participates in carbon-carbon and carbon-heteroatom bond formation. These advanced reactions treat the ester not just as a stable protecting group but as an active participant in building molecular complexity.

Key transformations applicable to benzoate (B1203000) esters, and by extension this compound, include:

Decarbonylative Coupling: Transition-metal-catalyzed reactions, using palladium or nickel, can cleave the C(acyl)–O bond of the ester. acs.org This process uses the carbonyl group as a leaving group, enabling the coupling of the aryl group with other fragments to form complex structures like biaryls. acs.org

Directed Amidation: Beyond traditional methods, direct amidation of esters can be achieved under specific base-promoted conditions. rsc.org For example, methyl 2-methoxybenzoate has been successfully acylated with weakly nucleophilic amines like 2-aminopyrimidine (B69317) using potassium tert-butoxide in DMSO, demonstrating a modern approach to amide bond formation. rsc.org

Anionic Cascade Annulation: Anionic cascade reactions have been developed to assemble 2,4-substituted benzoate esters in a single pot from acyclic building blocks. nsf.gov This highlights a sophisticated strategy for constructing highly substituted aromatic rings characteristic of the anisate structure.

Transformation TypeReagents/CatalystsPotential Product from this compoundResearch Finding
Decarbonylative CouplingPdCl₂/dcypt, ZnSubstituted BiphenylsAromatic esters can be used to form biaryls, with the ester's carbonyl group acting as a leaving group in a transition-metal-catalyzed pathway. acs.org
Direct Amidationt-BuOK, DMSON-substituted 2-methoxybenzamidesMethyl 2-methoxybenzoate undergoes efficient acylation of weakly nucleophilic amines, showcasing a practical method for amide synthesis. rsc.org
Anionic Annulation CascadeLithium DienolatesSubstituted Benzoate EstersA one-pot cascade involving Mannich addition and amino-Cope rearrangement can build complex benzoate esters from simple acyclic precursors. nsf.gov

Utilization in Multi-Component Reactions (MCRs) and Cascade Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. tcichemicals.com Cascade reactions (or tandem reactions) involve two or more sequential transformations that occur in one pot, where an intermediate generated in the first reaction becomes the substrate for the next. 20.210.105 These processes are prized for their atom economy, step economy, and ability to rapidly generate molecular complexity from simple precursors. tcichemicals.com20.210.105

The direct participation of this compound in named MCRs or complex cascade sequences is not extensively documented in scientific literature. However, the ester functional group is known to be compatible with various MCR conditions. For instance, in the synthesis of the antiviral drug Nirmatrelvir, an ester-containing fragment was successfully used in a three-component Ugi-type reaction, demonstrating the stability of the ester group under these conditions. acs.org

Furthermore, reactions that build the benzoate structure itself can be complex cascades. As mentioned previously, an anionic cascade involving a Mannich addition, an amino-Cope rearrangement, and subsequent cyclization/aromatization has been shown to produce 2,4-substituted benzoate esters from acyclic starting materials in a single pot. nsf.gov

Development of Novel Catalytic Systems for Transformations Involving this compound

Progress in chemical synthesis is often driven by the development of novel catalytic systems that enable new transformations or improve the efficiency and sustainability of existing ones. While catalysts designed specifically for this compound are not a dedicated research area, significant advances have been made in catalysis for reactions of benzoate esters, which are directly applicable to this compound.

Catalytic Transesterification: Transesterification, the conversion of one ester to another, is a fundamental reaction. masterorganicchemistry.com While traditionally catalyzed by strong acids or bases, newer systems offer milder and more sustainable alternatives. A heterogeneous catalyst system using platinum dioxide (PtO₂) under a hydrogen atmosphere has been shown to efficiently catalyze the transesterification of methyl benzoate with various alcohols. rsc.org This system can be made more economical by using a mixture of Nickel Oxide (NiO) and PtO₂. rsc.org Such catalysts are advantageous due to their potential for recovery and reuse. Research into vitrimers has also explored self-catalytic transesterification, where tertiary amines integrated into the molecular structure catalyze the dynamic exchange of ester bonds. nih.gov

Catalytic Hydrogenation: The reduction of esters to alcohols is a key transformation. Historically, this required harsh stoichiometric reagents, but modern catalytic hydrogenation offers an atom-economic alternative. acs.org Reusable, polymer-based ruthenium catalysts have been developed for the efficient hydrogenation of methyl benzoate to benzyl (B1604629) alcohol under relatively mild conditions (50 atm H₂, 80-90 °C). acs.org These heterogenized catalysts demonstrate high turnover numbers and can be recycled multiple times, representing a significant advance in sustainable chemical synthesis. acs.org

Catalytic C-O Bond Cleavage and Functionalization: Perhaps the most innovative developments are catalysts that activate the normally inert C(acyl)–O bond of aromatic esters. Nickel and palladium catalysts, in combination with specific ligands, can mediate the decarbonylative coupling of aromatic esters to form biaryls or aryl sulfides. acs.org This represents a paradigm shift, treating the ester as an arylating agent rather than just a protected carboxylic acid.

Benzoate-Containing Catalytic Systems: In some cases, the benzoate structure itself is a key component of the catalyst. A novel cooperative catalyst system based on an iron(III) benzoate complex ([Fe₃O(Benzoate)₆(H₂O)₃]NO₃) and guanidinium (B1211019) carbonate has been developed for the nucleophilic ring-opening of epoxides by carboxylic acids. rsc.orgrug.nl This halide-free system is efficient, environmentally benign, and demonstrates how the benzoate ligand can play a crucial role in the catalytic cycle. rsc.orgrug.nl

Reaction TypeCatalyst SystemSubstrate ExampleKey Advantage
TransesterificationPlatinum dioxide (PtO₂) / H₂Methyl benzoateOperates under essentially neutral conditions, avoiding strong acids or bases. rsc.org
HydrogenationPolymer-supported Ru-complexMethyl benzoateCatalyst is reusable and highly efficient, offering a green alternative to stoichiometric reagents. acs.org
Decarbonylative CouplingNi(OAc)₂/dcypt or PdCl₂/dcyptAromatic EstersEnables novel C-C bond formation by using the ester as an arylating agent. acs.org
Epoxide Ring-Opening[Fe₃O(Benzoate)₆(H₂O)₃]NO₃ / Guanidinium CarbonateEpoxides, Carboxylic AcidsA sustainable, halide-free catalyst where the benzoate moiety is integral to the catalyst structure. rsc.orgrug.nl

Environmental Fate and Biogeochemical Transformations Excluding Ecotoxicity and Clinical Applications

Microbial Degradation Pathways and Enzyme-Mediated Transformations

The breakdown of pentyl o-anisate in the environment is significantly influenced by microbial activity. Microorganisms have evolved diverse enzymatic machinery to utilize a wide range of organic compounds as sources of carbon and energy, and anisate esters are no exception.

Identification of Microorganisms Capable of Anisate Ester Metabolism

While specific studies identifying microorganisms that degrade this compound are limited, the broader class of anisate esters and related aromatic compounds are known to be metabolized by a variety of bacteria and fungi. For instance, bacteria from the genera Pseudomonas, Rhodococcus, and Arthrobacter have been shown to degrade aromatic esters. d-nb.inforesearchgate.net Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also well-known for their ability to break down complex aromatic structures. researchgate.net The degradation of similar compounds, such as phthalate (B1215562) esters, has been observed in bacteria like Micrococcus sp. and Bacillus sp., which hydrolyze medium-chain alkyl phthalate esters. d-nb.info The complete mineralization of some esters can even require the metabolic cooperation of different bacterial species. d-nb.info

Enzymatic Mechanisms of Ester Cleavage and Aromatic Ring Degradation

The initial and critical step in the microbial metabolism of this compound is the cleavage of the ester bond. This reaction is typically catalyzed by hydrolytic enzymes known as esterases or lipases. thieme-connect.desemanticscholar.org These enzymes facilitate the hydrolysis of the ester, yielding pentanol (B124592) and o-anisic acid.

The general mechanism for enzyme-catalyzed ester hydrolysis involves a nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. semanticscholar.org This is followed by the collapse of the intermediate and the release of the alcohol (pentanol) and the carboxylic acid (o-anisic acid). semanticscholar.org Serine hydrolases, a common class of these enzymes, utilize a catalytic triad (B1167595) of amino acids (serine, histidine, and aspartate/glutamate) to achieve this transformation. thieme-connect.de

Following the initial ester cleavage, the resulting o-anisic acid (2-methoxybenzoic acid) undergoes further degradation. The degradation of the aromatic ring is a more complex process. Typically, the methoxy (B1213986) group is first removed, a process known as O-demethylation, to form a dihydroxybenzoic acid derivative. This is then followed by ring cleavage, often catalyzed by dioxygenase enzymes, which incorporate molecular oxygen into the aromatic ring, making it susceptible to further breakdown into aliphatic intermediates that can enter central metabolic pathways.

Photochemical Degradation Under Environmental Conditions

Sunlight can play a significant role in the transformation of organic compounds in the environment. The photochemical degradation of this compound can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, mediated by other light-absorbing substances present in the environment.

While specific data on the photochemical degradation of this compound is scarce, studies on related aromatic esters and other fragrance ingredients provide insights into potential pathways. researchgate.net For instance, the photodegradation of cinnamyl acetate (B1210297) under UV irradiation follows pseudo-first-order kinetics. researchgate.net The process can be influenced by various environmental factors such as the presence of dissolved organic matter (DOM), nitrate, and bicarbonate in water, which can act as photosensitizers or quenchers. uts.edu.au The degradation of some benzophenones was found to be reduced by high DOM concentrations and salinity, while nitrates enhanced photolysis. uts.edu.au The transformation products of photochemical degradation can sometimes be more persistent or have different properties than the parent compound. researchgate.net

Abiotic Hydrolysis in Aqueous and Soil Environments

In addition to microbial and photochemical processes, this compound can undergo abiotic hydrolysis, a purely chemical reaction with water. The rate of this reaction is highly dependent on pH and temperature.

Generally, ester hydrolysis can be catalyzed by both acids and bases. researchgate.net In neutral to alkaline conditions, the hydrolysis of esters is typically base-catalyzed. For example, the half-life of 1-pentyl acetate is estimated to be significantly shorter at pH 9 (13.5 days) compared to pH 7 (2.142 years). psu.edu A similar trend is observed for other esters like benzyl (B1604629) acetate, where the half-life at 50°C decreases dramatically as the pH increases from 7 to 10. svdcdn.com This suggests that in alkaline soils or waters, abiotic hydrolysis could be a relevant degradation pathway for this compound.

The structure of the ester also influences its susceptibility to hydrolysis. Steric hindrance around the carbonyl group can slow down the reaction rate.

Occurrence and Persistence in Natural and Engineered Systems

The presence and persistence of this compound in the environment are determined by the balance between its introduction into various systems and the rates of the degradation processes discussed above. As a fragrance ingredient, it can enter the environment through wastewater from households and industries. researchgate.net

While specific monitoring data for this compound is not widely available, information on similar compounds, such as other fragrance materials and plasticizers, indicates that they can be found in various environmental compartments, including water, sediment, and sludge. researchgate.netdiva-portal.org The persistence of a chemical is often characterized by its half-life in different environmental matrices. Compounds with longer half-lives are considered more persistent. The persistence of molecules can be influenced by factors such as halogenation, the presence of long alkyl chains, and the existence of biaryl structures, which can make them more resistant to degradation. diva-portal.org

The table below summarizes the key degradation pathways and influencing factors for this compound.

Degradation Pathway Description Key Influencing Factors Potential Products
Microbial Degradation Breakdown by microorganisms, primarily bacteria and fungi.Presence of capable microbial populations, enzyme activity, nutrient availability.Pentanol, o-Anisic Acid, and further metabolites.
Photochemical Degradation Transformation initiated by the absorption of light.Light intensity and wavelength, presence of photosensitizers (e.g., DOM) and quenchers.Various transformation products.
Abiotic Hydrolysis Chemical breakdown by reaction with water.pH, temperature.Pentanol, o-Anisic Acid.

Advanced Analytical Methodologies for Detection, Quantification, and Purity Assessment

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectrometry, providing a more powerful tool for analysis.

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile organic compounds. ocl-journal.org It couples a gas chromatograph with a mass spectrometer. As compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are fragmented into characteristic ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular "fingerprint."

The identity of pentyl o-anisate can be confirmed by comparing its retention time and mass spectrum with those of a known standard or with entries in a spectral library, such as the NIST Mass Spectrometry Data Center. nist.gov The mass spectrum of this compound (pentyl 2-methoxybenzoate) would show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the ester bond and other parts of the molecule.

Table 3: Key Mass Spectral Data for this compound Data based on public spectral libraries. Fragmentation patterns are key to identification.

Compound Name Molecular Formula Molecular Weight Key m/z Fragments

Source: Adapted from NIST WebBook nist.gov

GC-MS analysis can be performed in different modes. Full scan mode acquires a complete mass spectrum over a defined range, which is ideal for identifying unknown compounds. Selected Ion Monitoring (SIM) mode focuses the mass spectrometer on only a few specific m/z values characteristic of the target analyte. SIM mode offers significantly higher sensitivity and is preferred for quantifying low levels of the compound in complex matrices. scirp.org

While this compound is readily analyzed by GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for analyzing related non-volatile species, such as potential precursors (e.g., o-anisic acid) or degradation products that may be present in a sample. LC-MS couples an HPLC system with a mass spectrometer.

An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is typically used to ionize the compounds eluting from the HPLC column before they enter the mass analyzer. LC-MS can provide molecular weight information and, through tandem mass spectrometry (MS/MS), structural details of the analytes. Predicted LC-MS/MS spectra can be generated and compared with experimental data to confirm identifications. hmdb.cafoodb.ca For instance, in positive ion mode, one would expect to see the protonated molecule [M+H]+.

Quantitative Analysis Protocols: Calibration Standards and Method Validation

The accurate quantification of this compound in various matrices relies on the establishment of robust analytical protocols. These protocols are meticulously validated to ensure their reliability, precision, and accuracy. The development of such methods involves the use of certified reference standards for calibration and a comprehensive assessment of various performance characteristics as stipulated by international guidelines, such as those from the International Council on Harmonisation (ICH). longdom.orgich.org While specific, publicly available, validated methods for the quantification of this compound are not extensively documented, the principles and methodologies can be extrapolated from the analysis of structurally similar aromatic esters and fragrance compounds.

Calibration Standards

The foundation of any quantitative analysis is the calibration curve, which is generated using a series of calibration standards of known concentrations. fao.org These standards are typically prepared by diluting a stock solution of high-purity this compound in a suitable solvent. The choice of solvent and the concentration range are dictated by the analytical technique employed and the expected concentration of the analyte in the samples.

A primary stock solution is prepared by accurately weighing a known amount of pure this compound and dissolving it in a volumetric flask with a high-purity solvent, such as methanol (B129727) or acetonitrile. mdpi.comresearchgate.net From this stock solution, a series of working standards are prepared by serial dilution to cover the desired concentration range. For instance, in gas chromatography-mass spectrometry (GC-MS) analysis of fragrance allergens, calibration standards often range from the low µg/mL to the high µg/mL level. ocl-journal.orgeconomie.gouv.fr Similarly, for High-Performance Liquid Chromatography (HPLC) methods, a typical calibration range might be from 0.5 µg/mL to 100 µg/mL, depending on the detector's sensitivity. researchgate.netfrontiersin.org

The following table illustrates a representative set of calibration standards that could be prepared for the quantitative analysis of this compound.

Table 1: Representative Calibration Standards for this compound Analysis

Standard Level Concentration (µg/mL) Preparation
1 0.5 Dilution of stock solution
2 1.0 Dilution of stock solution
3 5.0 Dilution of stock solution
4 10.0 Dilution of stock solution
5 25.0 Dilution of stock solution
6 50.0 Dilution of stock solution

Internal standards are often incorporated into the analytical method to improve precision and accuracy by correcting for variations in sample injection and instrument response. ocl-journal.org A suitable internal standard would be a compound that is chemically similar to this compound but not present in the sample matrix. For the analysis of esters, compounds like benzyl (B1604629) benzoate (B1203000) or isotopically labeled analogues are common choices. epa.govmdpi.com

Method Validation

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. chromatographyonline.com The key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. ich.org

Linearity Linearity is the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. cawood.co.uk This is assessed by analyzing the prepared calibration standards and plotting the instrument response (e.g., peak area) against the concentration. The linearity is typically evaluated by the coefficient of determination (R²), which should ideally be close to 1.000. For most applications, an R² value of >0.995 is considered acceptable. frontiersin.orgchromatographyonline.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified with acceptable precision and accuracy. cawood.co.uksepscience.com The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable levels of precision and accuracy. cawood.co.uksepscience.com

These limits can be determined using several approaches, including the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. d-nb.infomyfoodresearch.comnih.gov For the S/N method, an S/N ratio of 3:1 is generally accepted for the LOD, and a ratio of 10:1 is used for the LOQ. d-nb.info

Accuracy Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte and measuring the recovery. ich.orgcawood.co.uk The acceptance criterion for accuracy is typically a recovery between 80% and 120%. nih.gov

Precision Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. cawood.co.uk It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). frontiersin.org Repeatability assesses the precision over a short time with the same analyst and equipment, while intermediate precision evaluates the method's performance on different days, with different analysts, or on different equipment. An RSD of less than 15% is generally considered acceptable. researchgate.net

The following table summarizes hypothetical method validation parameters for a quantitative method for this compound, based on data from similar compounds.

Table 2: Representative Method Validation Parameters for this compound

Parameter Typical Value/Range Acceptance Criteria
Linearity (R²) > 0.998 > 0.995
Limit of Detection (LOD) 0.1 - 0.5 µg/mL S/N ≥ 3
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL S/N ≥ 10
Accuracy (% Recovery) 95 - 105% 80 - 120%
Precision (RSD)
- Repeatability (Intra-day) < 5% < 15%

The development and validation of such quantitative analysis protocols are essential for ensuring the quality and purity of this compound in various applications, from fragrance formulations to scientific research. The use of well-defined calibration standards and rigorous method validation provides confidence in the analytical results obtained.

Future Research Directions and Emerging Areas in Anisate Ester Chemistry

Design of Sustainable Synthetic Routes for Anisate Esters

The imperative for green chemistry is reshaping the synthesis of fine chemicals, including anisate esters. Future research will prioritize the development of environmentally benign synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources.

A primary focus will be the transition from conventional acid-catalyzed esterification, which often relies on corrosive mineral acids and high temperatures, to biocatalytic methods. The use of enzymes, particularly lipases (e.g., from Candida antarctica), offers a promising alternative for the synthesis of Pentyl o-anisate. Biocatalysis proceeds under mild conditions (near-ambient temperature and pressure), exhibits high chemo- and regioselectivity, and generates minimal waste. Research in this area will concentrate on enzyme immobilization techniques to enhance stability and reusability, and the exploration of solvent-free systems or green solvents (e.g., deep eutectic solvents) to further improve the environmental profile of the synthesis.

Another critical research avenue is the utilization of renewable feedstocks. Investigations will explore the derivation of the precursor molecules, o-anisic acid and pentanol (B124592), from biomass. For instance, advanced biorefinery processes could yield pentanol from the fermentation of lignocellulosic materials, while o-anisic acid precursors may be accessible through the selective catalytic upgrading of lignin, a complex aromatic biopolymer. The successful integration of bio-derived feedstocks would significantly reduce the carbon footprint associated with this compound production.

Table 8.1: Comparative Analysis of Synthetic Routes for this compound
ParameterConventional Fischer EsterificationFuture Biocatalytic Route
Catalyst Sulfuric acid (H₂SO₄)Immobilized Lipase (B570770) (e.g., Novozym 435)
Temperature 80-120 °C (Reflux)30-60 °C
Solvent Excess reactant or TolueneSolvent-free or Green Solvent
Byproducts Water, Sulfated organic wasteWater
Catalyst Reusability No (Neutralization required)High (e.g., >10 cycles)
Sustainability Metric (E-Factor) HighLow

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Beyond biocatalysis, the development of advanced heterogeneous catalysts represents a major frontier for anisate ester synthesis. The goal is to replace homogeneous catalysts, which are difficult to separate from the reaction mixture, with robust, reusable solid catalysts.

Future research will focus on designing and fabricating structured solid acid catalysts. Materials such as sulfonated metal oxides (e.g., sulfated zirconia), zeolites, and functionalized mesoporous silicas (e.g., SBA-15) are prime candidates. The key research challenge is to tune the catalyst's properties—such as acid site density, strength, and pore architecture—to maximize the rate of esterification of o-anisic acid with pentanol while suppressing side reactions like ether formation.

Metal-Organic Frameworks (MOFs) are a particularly exciting class of materials for this application. By judiciously selecting metal nodes and organic linkers, MOFs can be designed with precisely controlled pore environments and incorporated acidic functionalities. Research will explore the synthesis of MOFs (e.g., UiO-66 derivatives) that possess high thermal and chemical stability and whose pore dimensions are optimized for the diffusion of reactants and the selective formation of this compound. The reusability and resistance to leaching of these novel catalytic systems will be a key performance indicator.

Table 8.2: Comparison of Potential Catalytic Systems for this compound Synthesis
Catalyst TypeExampleKey Research FocusPrimary Advantage
Homogeneous Acid p-Toluenesulfonic acidN/A (Baseline)High activity
Solid Acid Resin Amberlyst-15Swelling behavior, thermal stabilityCommercially available, easy separation
Sulfonated Metal Oxide Sulfated Zirconia (SO₄²⁻/ZrO₂)Optimizing sulfation level, calcination temp.High acid strength, thermal stability
Metal-Organic Framework (MOF) Functionalized UiO-66Tuning pore size, linker functionalizationHigh surface area, designable active sites

Integration of this compound Chemistry with Flow Chemistry and Microreactor Technologies

The transition from batch to continuous manufacturing is a paradigm shift in the chemical industry. Flow chemistry, executed in microreactors, offers unparalleled control over reaction parameters and is a key area for future research in anisate ester production.

The synthesis of this compound in a continuous flow system would involve pumping streams of o-anisic acid and pentanol, along with a soluble catalyst or through a packed-bed reactor containing a solid catalyst (as described in 8.2), through a heated microchannel. The high surface-area-to-volume ratio of microreactors enables superior heat transfer, allowing for precise temperature control and the safe use of higher temperatures to accelerate the reaction, thereby drastically reducing reaction times from hours to minutes. This enhanced control minimizes the formation of thermal degradation products and other impurities.

Future research will focus on optimizing reactor design, residence time, and temperature profiles for maximum conversion and selectivity. Furthermore, a significant area of development will be the integration of in-line purification and work-up modules (e.g., continuous liquid-liquid extraction, membrane separation) to create a fully automated, end-to-end process from raw materials to the purified this compound product.

Table 8.3: Projected Comparison of Batch vs. Continuous Flow Synthesis
ParameterTraditional Batch ProcessContinuous Flow Microreactor
Reaction Time 4-12 hours2-20 minutes (Residence Time)
Heat Transfer Poor / InefficientExcellent / Rapid
Process Control LimitedPrecise (Temp, Pressure, Stoichiometry)
Scalability Difficult (Larger vessel)Easy (Numbering-up / Longer runtime)
Safety Higher risk (large volume)Inherently safer (small volume)
Throughput Batch-dependentContinuous (kg/day achievable)

Advanced Spectroscopic and Imaging Techniques for In Situ Monitoring of Reactions

To optimize the advanced synthetic methods described above, a deeper understanding of reaction kinetics and mechanisms is required. This will be achieved by moving away from traditional offline analysis (e.g., gas chromatography of quenched aliquots) towards non-invasive, in situ monitoring techniques.

Process Analytical Technology (PAT) will be central to this research. The integration of fiber-optic probes for Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) or Raman spectroscopy directly into batch or flow reactors will enable real-time tracking of key species. For the synthesis of this compound, one could monitor the decrease of the broad O-H stretch and carbonyl (C=O) peak of o-anisic acid (~1700 cm⁻¹) and the simultaneous increase of the distinct ester carbonyl peak (~1720 cm⁻¹). This data allows for precise determination of reaction endpoints and the calculation of kinetic parameters under various conditions.

For heterogeneous systems, more advanced techniques like spatially resolved spectroscopy and chemical imaging could provide unprecedented insight. For example, using Raman or IR imaging on a catalyst pellet could map the concentration gradients of reactants and products across the catalyst surface, helping to identify active sites, mass transport limitations, and mechanisms of catalyst deactivation.

Table 8.4: In Situ Monitoring Techniques for Anisate Ester Synthesis
TechniqueInformation ObtainedApplication EnvironmentKey Research Goal
ATR-FTIR Spectroscopy Concentration profiles, reaction kineticsBatch or Flow Reactor (Liquid phase)Real-time optimization of reaction time
Raman Spectroscopy Kinetics, structural informationBatch/Flow, compatible with solids/slurriesMonitoring heterogeneous catalysis
In Situ NMR Spectroscopy Detailed structural elucidation of intermediatesFlow-NMR setupMechanistic pathway investigation
Chemical Imaging (e.g., Hyperspectral) Spatial distribution of species on a surfaceHeterogeneous catalyst surfaceUnderstanding catalyst deactivation

Computational Design of Anisate-Derived Molecules with Predicted Properties

Computational chemistry and machine learning are set to revolutionize the discovery and design of new molecules. Instead of relying solely on empirical synthesis and testing, future research will employ in silico methods to predict the properties of novel anisate esters and to guide synthetic efforts.

Density Functional Theory (DFT) calculations will be used to investigate the reaction mechanisms of esterification on different catalytic surfaces. By modeling transition states and calculating activation energy barriers, researchers can computationally screen potential catalysts (from section 8.2) to identify the most promising candidates before undertaking expensive and time-consuming laboratory work.

Quantitative Structure-Property Relationship (QSPR) models will be developed for the anisate ester family. By building a database of known anisate esters and their measured properties (e.g., boiling point, viscosity, solubility, UV-absorption spectrum, sensory profile), machine learning algorithms can establish a correlation between molecular structure and function. These models could then be used to predict the properties of virtual, yet-to-be-synthesized molecules. For example, a researcher could computationally design a library of isomers and homologues of this compound and use a QSPR model to screen for a candidate with a specific desired fragrance note or enhanced photostability, thereby directing synthesis towards high-value targets.

Table 8.5: Application of Computational Methods in Anisate Ester Chemistry
Computational MethodPrimary ObjectiveExample Application for this compound Chemistry
Density Functional Theory (DFT) Mechanistic Insight & Energy CalculationCalculating the activation energy for the esterification of o-anisic acid on a zirconia catalyst surface.
Quantitative Structure-Property Relationship (QSPR) Property PredictionPredicting the boiling point and fragrance profile of Hexyl o-anisate based on a model trained on other alkyl anisates.
Molecular Dynamics (MD) Simulating Molecular InteractionsSimulating the behavior of this compound in a complex solvent mixture or its interaction with a polymer matrix.
Virtual Screening High-Throughput Candidate SelectionScreening a virtual library of 10,000 anisate derivatives to identify candidates with optimal UV-A absorbing properties.

Q & A

Q. What are the validated synthetic routes for Pentyl o-anisate, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer: this compound synthesis typically involves esterification of o-anisic acid with pentanol under acid catalysis (e.g., H₂SO₄). Optimization requires:
  • Control variables: Temperature (60–100°C), molar ratio (acid:alcohol = 1:1.2–1.5), catalyst concentration (1–5% w/w).
  • Purity assessment: Monitor reaction progress via TLC (Rf = 0.5 in hexane:ethyl acetate 4:1) and confirm purity via HPLC (C18 column, 220 nm) .
  • Reproducibility: Detailed protocols must include inert atmosphere (N₂) to prevent oxidation and stepwise cooling to isolate crystalline product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?

  • Methodological Answer:
  • Primary techniques:
  • ¹H/¹³C NMR: Expected signals: δ 3.8 ppm (methoxy group), δ 4.1–4.3 ppm (pentyl-OCH₂), δ 6.7–7.2 ppm (aromatic protons) .
  • FT-IR: Ester C=O stretch ~1740 cm⁻¹, aromatic C-O stretch ~1250 cm⁻¹ .
  • Resolving contradictions: Cross-validate using high-resolution mass spectrometry (HRMS) and compare with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

Q. How can the hydrolytic stability of this compound be systematically evaluated under varying pH and temperature conditions?

  • Methodological Answer:
  • Experimental design:
  • Prepare buffer solutions (pH 2–12) and incubate this compound at 25°C, 40°C, and 60°C.
  • Monitor degradation via UV-Vis (λmax = 270 nm) or GC-MS at intervals (0, 24, 48, 72 hrs).
  • Data interpretation: Use pseudo-first-order kinetics to calculate half-life (t₁/₂) and identify degradation products via LC-QTOF .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound formation in Friedel-Crafts acylation reactions?

  • Methodological Answer:
  • Hypothesis testing:

Perform kinetic isotope effect (KIE) studies to identify rate-determining steps.

Use DFT calculations (e.g., Gaussian 16) to model transition states and compare activation energies for ortho vs. para acylation.

  • Validation: Correlate computational data with experimental yields under varying electrophile directing groups (e.g., –NO₂ vs. –OCH₃) .

Q. How can contradictory results in this compound’s catalytic hydrogenation efficiency be resolved across studies?

  • Methodological Answer:
  • Root-cause analysis:
Variable Potential Conflict Source Resolution Strategy
Catalyst loadingPd/C (1% vs. 5%) alters surface areaStandardize catalyst characterization (BET, TEM)
Solvent polarityPolar aprotic vs. nonpolar solventsControl via Hansen solubility parameters
Hydrogen pressureLow (1 atm) vs. high (5 atm) pressureUse Parr reactor for precise pressure control
  • Statistical validation: Apply ANOVA to compare means of triplicate experiments and identify outliers .

Q. What computational models best predict the bioactivity of this compound derivatives, and how can synthetic feasibility be balanced with theoretical predictions?

  • Methodological Answer:
  • In silico workflow:

Ligand-based design: Use QSAR models (e.g., CoMFA) to correlate substituent effects with bioactivity.

Docking studies: Screen derivatives against target enzymes (e.g., COX-2) using AutoDock Vina.

  • Synthetic prioritization: Rank candidates by synthetic accessibility score (SAscore) and retrosynthetic complexity (e.g., using AiZynthFinder) .

Data Presentation Guidelines

Table 1: Recommended Analytical Parameters for this compound

Technique Key Parameters Acceptance Criteria
HPLCColumn: C18, 250 × 4.6 mm; Flow: 1 mL/minRetention time ±0.2 min, purity ≥98%
¹H NMRSolvent: CDCl₃; Reference: TMS (δ 0 ppm)Integral ratios match expected
HRMSIonization: ESI+; Resolution: 30,000m/z error <2 ppm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.